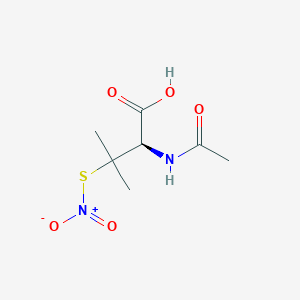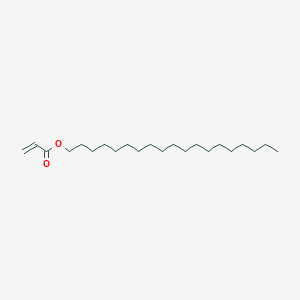
4,4-Dimethyl-N,N-di(propan-2-yl)-1,3,2-oxathiaphospholan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-N,N-di(propan-2-yl)-1,3,2-oxathiaphospholan-2-amine is a chemical compound with a unique structure that includes an oxathiaphospholan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-N,N-di(propan-2-yl)-1,3,2-oxathiaphospholan-2-amine typically involves the reaction of appropriate phosphoramide precursors with sulfur-containing reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-N,N-di(propan-2-yl)-1,3,2-oxathiaphospholan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus-containing species.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphines. Substitution reactions can result in a variety of substituted phosphoramide derivatives.
Scientific Research Applications
4,4-Dimethyl-N,N-di(propan-2-yl)-1,3,2-oxathiaphospholan-2-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4,4-Dimethyl-N,N-di(propan-2-yl)-1,3,2-oxathiaphospholan-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-2-oxathiaphospholan-2-amine
- N,N-Di(propan-2-yl)-1,3,2-oxathiaphospholan-2-amine
- 4,4-Dimethyl-N,N-di(propan-2-yl)-1,3,2-oxathiaphospholan
Uniqueness
4,4-Dimethyl-N,N-di(propan-2-yl)-1,3,2-oxathiaphospholan-2-amine stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This makes it particularly valuable in applications where precise molecular interactions are required.
Properties
CAS No. |
145498-59-5 |
|---|---|
Molecular Formula |
C10H22NOPS |
Molecular Weight |
235.33 g/mol |
IUPAC Name |
4,4-dimethyl-N,N-di(propan-2-yl)-1,3,2-oxathiaphospholan-2-amine |
InChI |
InChI=1S/C10H22NOPS/c1-8(2)11(9(3)4)13-12-7-10(5,6)14-13/h8-9H,7H2,1-6H3 |
InChI Key |
DWXRXMFKQUCBMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P1OCC(S1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,6'-Bis[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,2'-bipyridine](/img/structure/B12557934.png)


![6-(4-{(E)-[(4-Nitrophenyl)imino]methyl}phenoxy)hexan-1-ol](/img/structure/B12557954.png)
![2-(Benzenesulfonyl)-5-{(E)-[(4-methylphenyl)methylidene]amino}benzoic acid](/img/structure/B12557959.png)
![(4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B12557970.png)

![4H-1-Benzopyran-4-one, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B12557978.png)


![3-Methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile](/img/structure/B12558012.png)


